molecular formula C11H8 B060952 1,6-Diethynylcyclohepta-1,3,5-triene CAS No. 173168-31-5

1,6-Diethynylcyclohepta-1,3,5-triene

Cat. No. B060952
M. Wt: 140.18 g/mol
InChI Key: LHFSXEQXXBUDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Diethynylcyclohepta-1,3,5-triene (DECH) is a compound that belongs to the family of polycyclic aromatic hydrocarbons. DECH is a conjugated molecule that has a unique electronic structure and physical properties, which make it an interesting compound for scientific research.

Mechanism Of Action

The mechanism of action of 1,6-Diethynylcyclohepta-1,3,5-triene is not fully understood. However, it is believed that its unique electronic structure and conjugation lead to its interesting properties. 1,6-Diethynylcyclohepta-1,3,5-triene is a highly conjugated molecule that exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum due to its extended pi-electron system.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,6-Diethynylcyclohepta-1,3,5-triene. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. Further studies are needed to determine the potential biomedical applications of 1,6-Diethynylcyclohepta-1,3,5-triene.

Advantages And Limitations For Lab Experiments

One of the advantages of 1,6-Diethynylcyclohepta-1,3,5-triene is its unique electronic and optical properties, which make it an interesting compound for scientific research. However, 1,6-Diethynylcyclohepta-1,3,5-triene is a highly reactive compound that requires careful handling and storage. Its limited solubility in common solvents can also pose a challenge for lab experiments.

Future Directions

There are several future directions for the study of 1,6-Diethynylcyclohepta-1,3,5-triene. One direction is the exploration of its potential biomedical applications, such as its cytotoxicity towards cancer cells. Another direction is the synthesis of new polycyclic aromatic hydrocarbons using 1,6-Diethynylcyclohepta-1,3,5-triene as a building block. The use of 1,6-Diethynylcyclohepta-1,3,5-triene in electronic and optoelectronic devices is also an area of interest for future research.
Conclusion:
In conclusion, 1,6-Diethynylcyclohepta-1,3,5-triene is a unique compound with interesting electronic and optical properties that make it an interesting compound for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of 1,6-Diethynylcyclohepta-1,3,5-triene in various fields of research.

Synthesis Methods

The synthesis of 1,6-Diethynylcyclohepta-1,3,5-triene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,3-cycloheptadiene with acetylene in the presence of a catalyst. This reaction leads to the formation of 1,6-Diethynylcyclohepta-1,3,5-triene, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1,6-Diethynylcyclohepta-1,3,5-triene has been widely studied for its unique electronic and optical properties. It has been used as a model compound to study the electronic structure and excited-state dynamics of other conjugated hydrocarbons. 1,6-Diethynylcyclohepta-1,3,5-triene has also been used as a building block for the synthesis of other polycyclic aromatic hydrocarbons with interesting properties.

properties

CAS RN

173168-31-5

Product Name

1,6-Diethynylcyclohepta-1,3,5-triene

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1,6-diethynylcyclohepta-1,3,5-triene

InChI

InChI=1S/C11H8/c1-3-10-7-5-6-8-11(4-2)9-10/h1-2,5-8H,9H2

InChI Key

LHFSXEQXXBUDNZ-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=C(C1)C#C

Canonical SMILES

C#CC1=CC=CC=C(C1)C#C

synonyms

1,3,5-Cycloheptatriene, 1,6-diethynyl- (9CI)

Origin of Product

United States

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